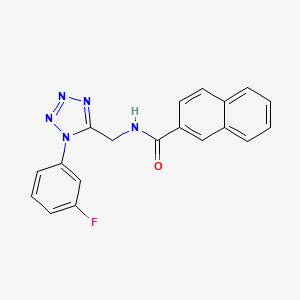

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-16-6-3-7-17(11-16)25-18(22-23-24-25)12-21-19(26)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYZXNOSGBTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3-fluorophenyl tetrazole.

-

Attachment of the Tetrazole to the Naphthamide: : The 3-fluorophenyl tetrazole is then reacted with 2-naphthoyl chloride in the presence of a base like triethylamine to form the final product, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of naphthoquinone derivatives.

-

Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amino derivatives of the tetrazole ring.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new drug candidates.

Medicine

In medicinal chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide may be investigated for its pharmacological properties. Compounds with similar structures have shown activity as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could act as a hydrogen bond donor or acceptor, influencing molecular interactions.

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Efficiency : Tetrazole derivatives in achieve higher yields (>88%) compared to nitramine tetrazoles (65% in ), highlighting the impact of reaction conditions .

- Bioactivity Potential: The naphthamide group in the target compound may offer enhanced binding to aromatic-rich biological targets compared to smaller biphenyl systems in pharmaceuticals .

- Spectroscopic Differentiation : Tetrazoles and triazoles can be distinguished via IR and NMR, aiding structural validation .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic natural substrates in biological systems. The inclusion of a fluorophenyl group enhances its hydrophobic interactions, while the naphthamide moiety contributes to its overall stability and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide |

| Molecular Formula | C16H14FN5O |

| Molecular Weight | 315.28 g/mol |

The biological activity of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The tetrazole moiety can act as a competitive inhibitor for enzymes by mimicking substrate structures. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar tetrazole derivatives. For instance, compounds featuring the tetrazole ring have shown significant cytotoxic effects on various cancer cell lines, including breast cancer cells. A notable study demonstrated that a related compound inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms and modulation of the Notch-AKT signaling pathway .

Enzyme Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme linked to oxidative stress and various diseases. Structure-based drug design has been employed to optimize derivatives of tetrazole compounds, leading to improved inhibitors with lower IC50 values compared to existing drugs .

Case Study 1: Anticancer Effects

A study on a derivative similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide revealed that it significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 2.96 μmol/L after 24 hours. The compound induced G2/M phase arrest and apoptosis, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research focusing on tetrazole-containing compounds indicated that they could serve as effective xanthine oxidase inhibitors. One derivative achieved an IC50 value of 0.031 μM, demonstrating potent inhibition comparable to established treatments . This suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide may also exhibit similar enzyme inhibitory properties.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 100°C | 65–70 | 95% |

| Suzuki coupling | Pd(PPh₃)₄, 3-fluorophenylboronic acid, K₂CO₃, 80°C | 75–80 | 98% |

| Amide coupling | EDCI, HOBt, DCM, RT | 60–65 | 90% |

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for:

- Confirming regiochemistry of the tetrazole ring (N1 vs. N2 substitution) .

- Identifying torsional angles between the naphthamide and fluorophenyl groups, which influence conformational stability .

Key Considerations:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffractions from fluorine atoms.

- Disorder Modeling : The methylene linker (-CH₂-) may exhibit positional disorder; apply restraints using ISOR and DELU commands in SHELXL .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm connectivity via coupling patterns (e.g., singlet for tetrazole C5 proton at δ 8.5–9.0 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 402.1284 for C₂₀H₁₅FN₅O) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) analysis involves:

Descriptor Selection : Include logP, polar surface area, and fluorine atom’s electrostatic potential .

Training Data : Use EC₅₀ values from kinase inhibition assays (e.g., EGFR or VEGFR-2) of analogs .

Example QSAR Equation (Hypothetical):

log(1/EC₅₀) = 0.75(logP) – 1.2(TPSA) + 0.3(σ_F) + 2.1

Where σ_F = Hammett constant for fluorine .

Q. Table 2: Activity Data for Structural Analogs

| Analog | EC₅₀ (µM) | logP | TPSA (Ų) |

|---|---|---|---|

| Target Compound | 0.15 | 3.2 | 95 |

| 3,4-Difluoro analog | 0.08 | 3.5 | 90 |

| Chlorophenyl analog | 0.45 | 4.1 | 95 |

Advanced: How to address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) affecting protonation states .

- Protein Source : Recombinant vs. native enzymes (e.g., human vs. murine EGFR) .

Resolution Strategies:

Orthogonal Assays : Combine fluorescence polarization (binding) with SPR (kinetics) .

Metabolic Stability Testing : Use liver microsomes to rule out off-target effects from metabolite interference .

Basic: What are potential therapeutic targets based on structural analogs?

Methodological Answer:

- Angiotensin II Receptor (AT1R) : Tetrazole-containing analogs (e.g., Valsartan) show antihypertensive activity via AT1R antagonism .

- DPP-IV Inhibition : Fluorophenyl-tetrazole derivatives (e.g., LAF237) enhance insulin secretion in diabetes models .

Validation Methods:

- Competitive Binding Assays : Use radiolabeled [³H]-Valsartan to assess AT1R affinity .

- siRNA Knockdown : Confirm target specificity in cell lines (e.g., HEK293T-AT1R) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Structural Modifications :

- Reduce TPSA (<90 Ų) by replacing naphthamide with smaller aryl groups .

- Introduce halogenated groups (e.g., Cl, Br) to enhance lipophilicity (logP 2–3) .

- In Silico Screening : Use PAMPA-BBB models to predict permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.